molecular formula C9H6BrN3S B2991977 3-(Azidomethyl)-2-bromo-1-benzothiophene CAS No. 2490412-76-3

3-(Azidomethyl)-2-bromo-1-benzothiophene

Cat. No.: B2991977
CAS No.: 2490412-76-3
M. Wt: 268.13
InChI Key: CGSJBLLRAAVAMQ-UHFFFAOYSA-N
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Description

“3-(Azidomethyl)-2-bromo-1-benzothiophene” likely refers to a compound that contains an azidomethyl group (-CH2N3), a bromine atom, and a benzothiophene structure. Benzothiophene is a heterocyclic compound consisting of a fused benzene and thiophene ring . The azide group (-N3) is known for its high reactivity .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, azide-modified nucleosides are often synthesized using click chemistry based on azide-alkyne cycloaddition . This involves the reaction of an alkyne with an azide to form a triazole .


Chemical Reactions Analysis

Azide groups are known for their reactivity and are often used in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Physical properties could include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties could include reactivity, flammability, and susceptibility to corrosion .

Scientific Research Applications

Synthesis and Functionalization

  • Benzothiophenes like 3-(Azidomethyl)-2-bromo-1-benzothiophene are key in the regioselective synthesis of C3 alkylated and arylated benzothiophenes. These compounds hold significant importance in medicinal chemistry and molecular electronics. A study demonstrates the use of benzothiophene S-oxides as novel precursors for C3-functionalized benzothiophenes, offering a directing group-free method under mild conditions (Shrives et al., 2017).

Molecular Tools Development

  • This compound derivatives have been utilized in creating small libraries of stereo-defined 2,3-disubstituted benzothiophenes. These compounds are vital in developing molecular tools for various scientific applications, including potential biological activities (Zhao, Alami, & Provot, 2017).

Cyclopentannulated Benzothiophenes Synthesis

  • The synthesis of trisubstituted cyclopentannulated benzothiophenes through an acid-mediated process highlights another application. These compounds are notable in molecular electronics and exhibit significant biological activities. This synthesis approach provides a functionalized and highly substituted annulated benzothiophene class (Satpathi, Dhiman, & Ramasastry, 2014).

Benzothiophene Derivatives Synthesis

  • The development of novel approaches to benzothiophene derivatives based on heterocyclization reactions of specific precursors highlights their versatility in synthesis processes. These derivatives have potential applications in various fields, including pharmacology and material science (Gabriele et al., 2011).

Donor-Acceptor Chromophores

  • This compound derivatives have been used to create new donor–acceptor chromophores. These have potential applications in photovoltaic cells and light-emitting diodes due to their unique electronic properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).

Annulation Processes

  • The compound has been used in annulation processes to construct fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines. These processes are vital for creating complex molecular structures used in medicinal chemistry and material sciences (Zeng et al., 2019).

Ruthenium Complexes Synthesis

  • This compound derivatives have been used in synthesizing cyclometallated ruthenium(II) complexes. These complexes find applications in catalysis and as intermediates in organometallic chemistry (Xie & Huynh, 2015).

Mechanism of Action

Target of Action

The primary target of 3-(Azidomethyl)-2-bromo-1-benzothiophene is the DNA polymerase, a key enzyme involved in DNA replication . This enzyme plays a crucial role in the synthesis of new DNA strands, which is essential for cell division and genetic inheritance.

Mode of Action

This compound interacts with its target by acting as a nucleotide analogue . The compound’s azido moiety (N3) serves as a label for DNA sequencing by synthesis (SBS), displaying a unique Raman shift where most biological molecules are transparent . This allows the compound to be incorporated into the growing DNA strand during polymerase extension . The azido label is then cleaved to permit the next nucleotide incorporation .

Biochemical Pathways

The compound affects the biochemical pathway of DNA synthesis. By acting as a nucleotide analogue, it gets incorporated into the growing DNA strand . This process can influence the DNA sequence, potentially affecting gene expression and protein synthesis.

Pharmacokinetics

Its small size and the efficiency of the 3’-o-azidomethyl-dntps as substrates for the dna polymerase suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in DNA sequencing. The compound’s incorporation into the DNA strand and subsequent cleavage can influence the DNA sequence . This could potentially affect gene expression and protein synthesis, although the specific effects would depend on the context of the DNA sequence and the cell type.

Future Directions

Azide-modified nucleosides have been used in DNA sequencing by synthesis, offering an alternative to fluorescence-based methods . With further improvements, this approach has the potential to provide an attractive alternative to current methods .

Properties

IUPAC Name

3-(azidomethyl)-2-bromo-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3S/c10-9-7(5-12-13-11)6-3-1-2-4-8(6)14-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJBLLRAAVAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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